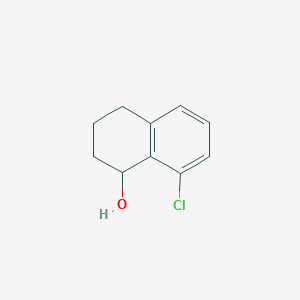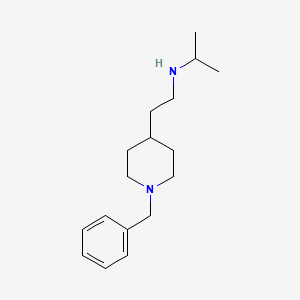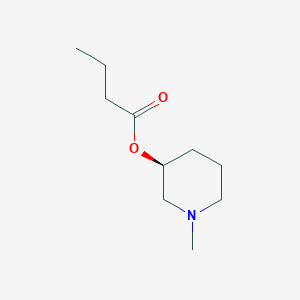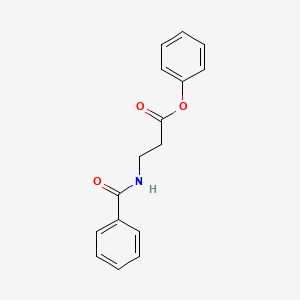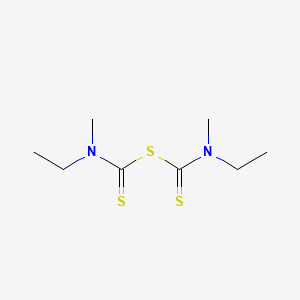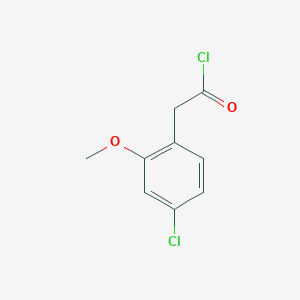
5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxyphenyl group at position 5 and a methyl group at position 1 makes this compound unique. It is of interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds via cyclization to form the pyrazole ring. The general reaction conditions include:
Reagents: 4-methoxyphenylhydrazine, ethyl acetoacetate
Catalyst: Acidic medium (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the pyrazole ring or the methoxy group, resulting in various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation: Quinones
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazoles with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site, thereby preventing the formation of pro-inflammatory metabolites . The compound may also interact with other enzymes and receptors, modulating various biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison:
- Structural Differences: While 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole contains a pyrazole ring, the similar compounds have indole or imidazole rings.
- Biological Activity: The pyrazole derivative may exhibit different inhibitory effects compared to the indole and imidazole derivatives, which can influence their pharmacological profiles .
- Uniqueness: The presence of the methoxyphenyl group and the specific positioning of the methyl group in this compound contribute to its unique chemical and biological properties, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
73387-58-3 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C11H12N2O/c1-13-11(7-8-12-13)9-3-5-10(14-2)6-4-9/h3-8H,1-2H3 |
InChI-Schlüssel |
HLQTYXDFPXBNLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


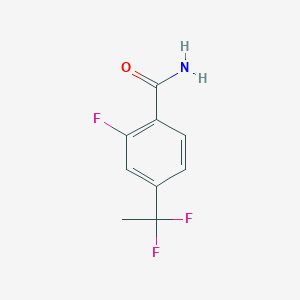
![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)

![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
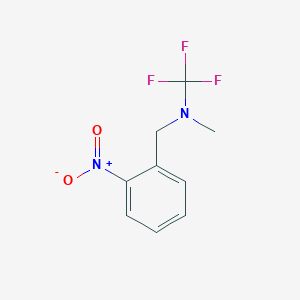
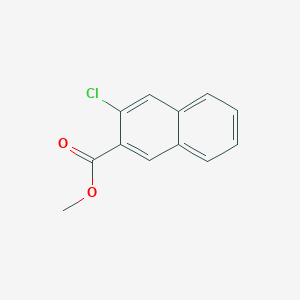
![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
